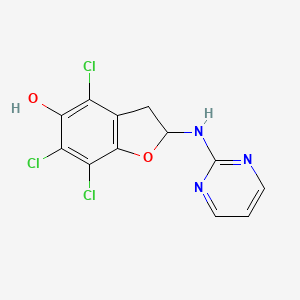
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is a synthetic organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6-chloroacridine and 2-methylacridine.
Hydrazine Derivatization:
Cyclization: The final step may involve cyclization to form the tetrahydroacridine ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced acridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution could result in various substituted acridines.
Applications De Recherche Scientifique
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in the study of DNA intercalation.
Medicine: Investigation of its pharmacological properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine would depend on its specific application. For example:
Biological Activity: If it acts as an anticancer agent, it might intercalate into DNA, disrupting replication and transcription processes.
Chemical Reactivity: The presence of the chloro and phenylhydrazinyl groups may influence its reactivity towards nucleophiles and electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: Similar structure but without the chloro and methyl groups.
6-Chloroacridine: Lacks the phenylhydrazinyl and tetrahydro modifications.
Uniqueness
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is unique due to the combination of its chloro, methyl, and phenylhydrazinyl substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
124843-79-4 |
|---|---|
Formule moléculaire |
C20H20ClN3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
1-(6-chloro-2-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C20H20ClN3/c1-13-7-10-18-17(11-13)20(24-23-15-5-3-2-4-6-15)16-9-8-14(21)12-19(16)22-18/h2-6,8-9,12-13,23H,7,10-11H2,1H3,(H,22,24) |
Clé InChI |
UPFIYGVRQANAGK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



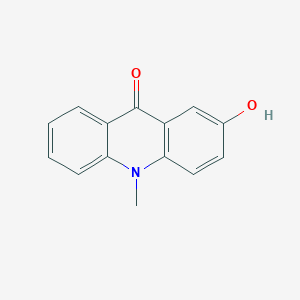

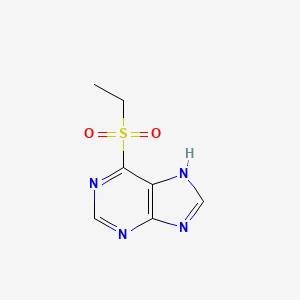
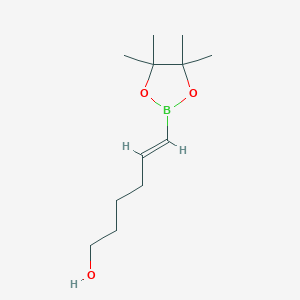
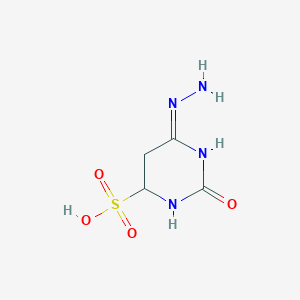

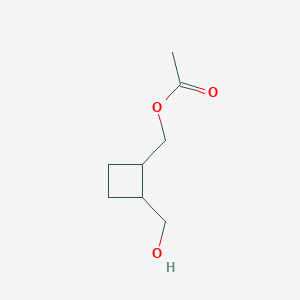
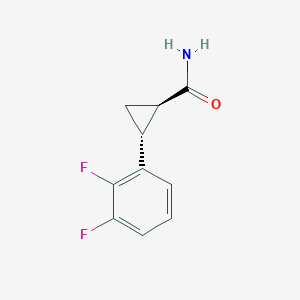
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)

![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
